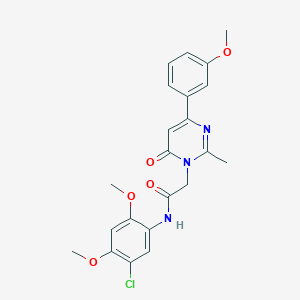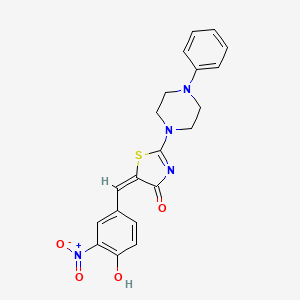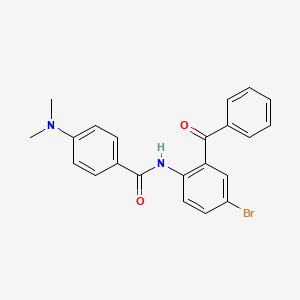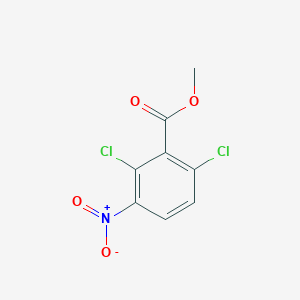![molecular formula C13H10N2O B2412985 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile CAS No. 1423037-18-6](/img/structure/B2412985.png)
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 217189-04-3 . It has a molecular weight of 185.23 . The IUPAC name for this compound is [4-(3-pyridinyl)phenyl]methanol . The physical form of this compound is solid .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile” can be represented by the InChI code: 1S/C12H11NO/c14-9-10-3-5-11 (6-4-10)12-2-1-7-13-8-12/h1-8,14H,9H2 .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For instance, the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . This process is useful for the scaffold decoration of a broad range of complex N-heterocycles .Physical And Chemical Properties Analysis
The compound has a boiling point of 106-107 . It is stored at ambient temperature and shipped at the same temperature . The compound is solid in its physical form .科学的研究の応用
1. Synthesis and Structural Analysis
A study by Ganapathy et al. (2015) detailed the crystal structure of a related compound, highlighting its potential in crystallography and structural analysis. The research focused on understanding the molecular configuration and intermolecular interactions, which are vital for designing new materials and drugs (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
2. Molecular Docking and Drug Design
Venkateshan et al. (2020) explored the use of azafluorene derivatives, which are structurally related to the compound , for inhibiting SARS CoV-2 RdRp. This study is significant as it combines molecular docking analysis, quantum chemical modeling, and molecular dynamics to design potential antiviral agents (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
3. Optical and Electronic Properties
El-Menyawy, Zedan, and Nawar (2019) conducted a study on pyrazolo[4,3-b] pyridine derivatives, which are chemically related, to understand their optical and electronic properties. Such research is crucial for the development of new materials in the field of optoelectronics (El-Menyawy, Zedan, & Nawar, 2019).
4. Fluorescence Properties
Research by Toche et al. (2009) on pyridine-3-carbonitriles, including fluorescence studies, showcases the potential of these compounds in developing fluorescent materials and sensors. The study specifically analyzed how different substitutions affect absorption and emission properties (Toche, Kazi, Ghotekar, Bagul, Tantak, & Jachak, 2009).
5. Corrosion Inhibition
Studies by Verma et al. (2015) and Sudheer & Quraishi (2015) investigated pyridine carbonitriles as corrosion inhibitors. These findings are significant in industrial applications where corrosion resistance is a critical concern (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015); (Sudheer & Quraishi, 2015).
Safety and Hazards
特性
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZHHPNPJLOFKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)




![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)

![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)


![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)